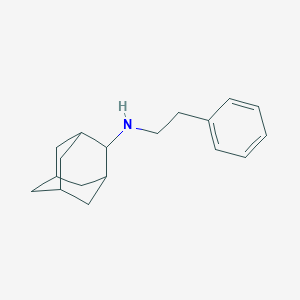
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as BQCA, is a chemical compound that has been widely studied for its potential applications in scientific research. BQCA belongs to a class of compounds known as quinolinecarboxamides, which are known to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide involves its selective binding to the AMPA receptor. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide binds to a specific site on the receptor known as the allosteric modulatory site, which enhances the activity of the receptor. This leads to an increase in the flow of calcium ions into the neuron, which is critical for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its selective enhancement of AMPA receptor activity, N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in lab experiments is its selectivity for AMPA receptors. This allows researchers to selectively enhance the activity of these receptors without affecting other types of receptors. However, one limitation of using N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of potential future directions for research involving N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide. One area of research involves the development of more potent and selective modulators of AMPA receptors. Another area of research involves the use of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the long-term effects of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide on synaptic plasticity and learning and memory processes.
Méthodes De Synthèse
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized using a number of different methods. One common method involves the reaction of 3-methyl-2-phenyl-4-quinolinecarboxylic acid with sec-butylamine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide.
Applications De Recherche Scientifique
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide as a modulator of ionotropic glutamate receptors. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to selectively enhance the activity of AMPA receptors, which are known to play a critical role in synaptic plasticity and learning and memory processes. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C21H22N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-4-14(2)22-21(24)19-15(3)20(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)19/h5-14H,4H2,1-3H3,(H,22,24) |
Clé InChI |
DKERHDKPZMWELC-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
SMILES canonique |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)


![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)

